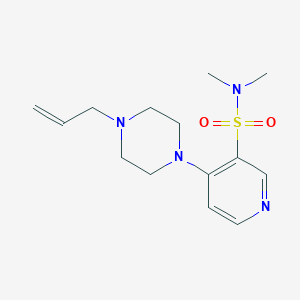![molecular formula C13H10N4O3S B215400 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as NTDM, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. NTDM has been found to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the inhibition of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, and their synthesis is upregulated in rapidly dividing cancer cells. By inhibiting DHODH, 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile disrupts the synthesis of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in lab experiments is its potent antiproliferative activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood, which makes it challenging to optimize its efficacy and minimize its toxicity.
Future Directions
There are several future directions for research on 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. One area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in vivo. Another area of research is the optimization of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile's efficacy and toxicity profile, through the identification of new targets and combination therapies. Finally, there is a need for further studies to elucidate the mechanism of action of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which will help to guide the development of new anticancer drugs based on this compound.
Synthesis Methods
The synthesis of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 5-nitrothiophene-2-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of an amine catalyst. The resulting product is then purified by column chromatography to obtain pure 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The synthesis of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been optimized and improved by various research groups, leading to higher yields and purity of the compound.
Scientific Research Applications
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity towards normal cells. In addition, 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
properties
Product Name |
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C13H10N4O3S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N4O3S/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7- |
InChI Key |
XZDFMZCSEWFXSF-CHHVJCJISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\C2=CC=C(S2)[N+](=O)[O-])C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)

![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)


